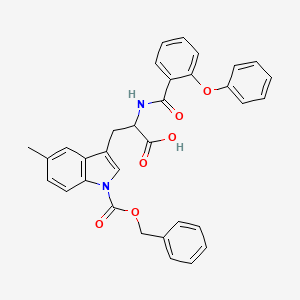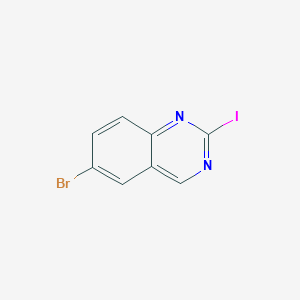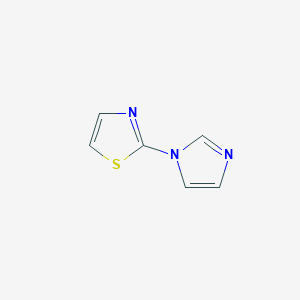
2-(1H-咪唑-1-基)噻唑
描述
2-(1H-imidazol-1-yl)thiazole is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in various biological and chemical processes. The imidazole ring contains two nitrogen atoms, while the thiazole ring contains both sulfur and nitrogen atoms. This unique structure allows 2-(1H-imidazol-1-yl)thiazole to exhibit a wide range of chemical and biological activities.
科学研究应用
2-(1H-imidazol-1-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to interact with a broad range of biological targets . For instance, imidazole derivatives have shown diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . Similarly, thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
It’s known that imidazole-thiazole coupled derivatives act by inhibition of ergosterol biosynthesis in certain organisms . Ergosterol is a critical component of certain cellular membranes, and its disruption can lead to cell death .
Biochemical Pathways
Imidazole and thiazole derivatives have been reported to interact with various biochemical pathways . For instance, imidazole derivatives have been found to inhibit the biosynthesis of ergosterol, a key component of certain cellular membranes . Thiazole derivatives, on the other hand, have been reported to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole-thiazole coupled derivatives have been reported to inhibit the biosynthesis of ergosterol, leading to disruption of cellular membranes and cell death .
Action Environment
It’s known that the biological activity of heterocyclic compounds, such as those containing imidazole and thiazole moieties, can be influenced by various factors, including ph, temperature, and the presence of other substances .
生化分析
Biochemical Properties
2-(1H-imidazol-1-yl)thiazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-(1H-imidazol-1-yl)thiazole has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the biochemical properties and potential therapeutic applications of 2-(1H-imidazol-1-yl)thiazole .
Cellular Effects
The effects of 2-(1H-imidazol-1-yl)thiazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(1H-imidazol-1-yl)thiazole can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These cellular effects are critical for understanding the potential therapeutic applications of 2-(1H-imidazol-1-yl)thiazole .
Molecular Mechanism
The molecular mechanism of action of 2-(1H-imidazol-1-yl)thiazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-(1H-imidazol-1-yl)thiazole can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the biochemical and therapeutic potential of 2-(1H-imidazol-1-yl)thiazole .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1H-imidazol-1-yl)thiazole in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, affecting its efficacy. Long-term exposure to 2-(1H-imidazol-1-yl)thiazole can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results involving 2-(1H-imidazol-1-yl)thiazole .
Dosage Effects in Animal Models
The effects of 2-(1H-imidazol-1-yl)thiazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, 2-(1H-imidazol-1-yl)thiazole can induce toxic or adverse effects, including cellular damage and metabolic disturbances. Understanding the dosage effects of 2-(1H-imidazol-1-yl)thiazole is crucial for developing safe and effective therapeutic applications .
Metabolic Pathways
2-(1H-imidazol-1-yl)thiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. For example, 2-(1H-imidazol-1-yl)thiazole can inhibit key enzymes in glycolysis or the citric acid cycle, affecting energy production and cellular metabolism. These interactions are essential for understanding the metabolic effects of 2-(1H-imidazol-1-yl)thiazole .
Transport and Distribution
The transport and distribution of 2-(1H-imidazol-1-yl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties. Once inside the cell, 2-(1H-imidazol-1-yl)thiazole can bind to specific proteins, influencing its localization and accumulation. Understanding the transport and distribution of 2-(1H-imidazol-1-yl)thiazole is crucial for elucidating its cellular effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(1H-imidazol-1-yl)thiazole is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localization patterns are essential for understanding the activity and function of 2-(1H-imidazol-1-yl)thiazole at the subcellular level. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of 2-(1H-imidazol-1-yl)thiazole .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by the introduction of the imidazole ring through a nucleophilic substitution reaction. The reaction conditions often involve heating in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide.
Industrial Production Methods: Industrial production of 2-(1H-imidazol-1-yl)thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: 2-(1H-imidazol-1-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
相似化合物的比较
- 2-(1H-imidazol-2-yl)thiazole
- 2-(1H-imidazol-4-yl)thiazole
- 2-(1H-imidazol-5-yl)thiazole
Comparison: 2-(1H-imidazol-1-yl)thiazole is unique due to its specific positioning of the imidazole and thiazole rings, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
2-imidazol-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-3-9(5-7-1)6-8-2-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUWBOMTSWJYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




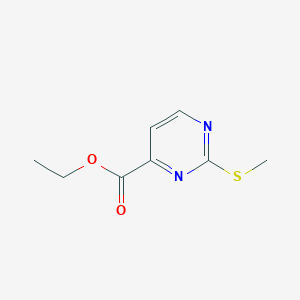

![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)

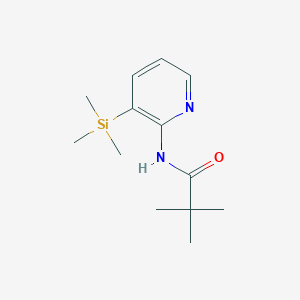

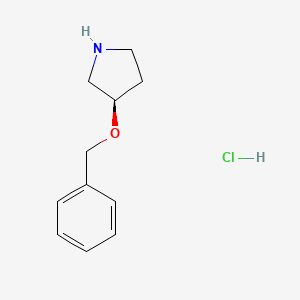
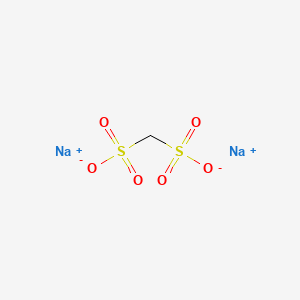
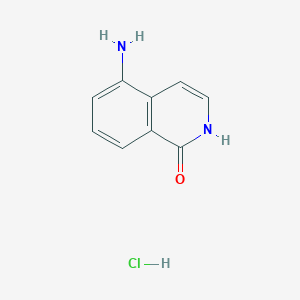
![1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate](/img/structure/B1339522.png)
